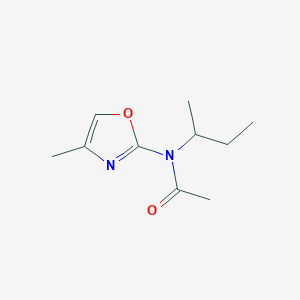

Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)-

CAS No.: 57067-98-8

Cat. No.: VC17314267

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57067-98-8 |

|---|---|

| Molecular Formula | C10H16N2O2 |

| Molecular Weight | 196.25 g/mol |

| IUPAC Name | N-butan-2-yl-N-(4-methyl-1,3-oxazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C10H16N2O2/c1-5-8(3)12(9(4)13)10-11-7(2)6-14-10/h6,8H,5H2,1-4H3 |

| Standard InChI Key | SIKRYBKSSUVSOX-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)N(C1=NC(=CO1)C)C(=O)C |

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

The IUPAC name Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- delineates its structure as follows:

-

Acetamide core: CH₃CON<sub>(substituents)</sub>.

-

N-substituents:

-

4-Methyl-2-oxazolyl: A five-membered heterocyclic ring containing one oxygen and one nitrogen atom, with a methyl group at position 4.

-

1-Methylpropyl (sec-butyl): A branched alkyl chain (CH(CH₂CH₃)CH₂CH₃).

-

The molecular formula is derived as C₁₀H₁₆N₂O₂, with a calculated molecular weight of 196.25 g/mol.

Structural and Spectroscopic Features

While experimental spectral data for this compound are unavailable, comparisons to similar acetamides provide insights:

-

Infrared (IR) Spectroscopy: Expected peaks include:

-

Mass Spectrometry: Predominant fragmentation patterns may involve:

Synthesis and Reaction Pathways

Synthetic Strategies

The compound’s synthesis likely proceeds via sequential N-alkylation of acetamide:

-

Formation of N-(1-Methylpropyl)acetamide:

Acetamide reacts with 2-bromobutane under basic conditions (e.g., K₂CO₃) to introduce the sec-butyl group . -

Introduction of 4-Methyl-2-Oxazolyl:

Subsequent coupling with 4-methyl-2-oxazolyl chloride or a palladium-catalyzed cross-coupling reaction .

Challenges in Purification

-

Lipophilicity: The sec-butyl group may necessitate chromatographic separation using non-polar solvents.

-

Oxazole Stability: Acidic or basic conditions could degrade the oxazole ring, requiring neutral pH during synthesis .

Physicochemical Properties

Thermodynamic and Solubility Data

Stability Profile

-

Hydrolytic Stability: Susceptible to acid/base-catalyzed hydrolysis at the amide bond.

-

Photostability: The oxazole ring may absorb UV light, leading to degradation under prolonged exposure .

Comparative Analysis with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume